
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as drugs and drug intermediates. EPM's unique chemical structure and properties make it a promising candidate for a variety of research applications.
作用机制
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system in the brain. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, leading to its anti-convulsant and anxiolytic effects. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have low toxicity and few side effects, making it a safe option for use in animal studies. However, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's mechanism of action is not fully understood, and its effects may vary depending on the specific conditions and dosages used in experiments.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide in treating various types of cancer and to elucidate its mechanism of action. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, warrants further investigation. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide are needed to optimize its use in clinical settings.
合成方法
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 4-methylphenol with 4-ethylbenzoyl chloride in the presence of a base to form the intermediate 4-ethylphenyl 4-methylphenyl ether. This intermediate is then reacted with chloroacetic acid to yield N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide with minimal impurities.
科学研究应用
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI 键 |
ABJKLHKVOVVATA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





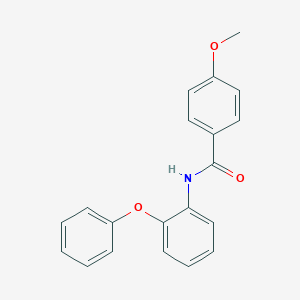
![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

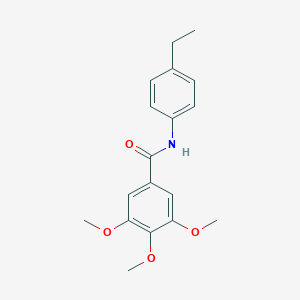
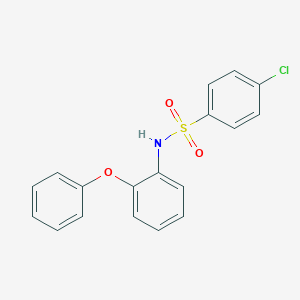



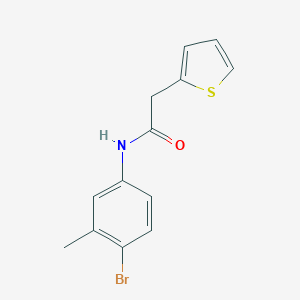
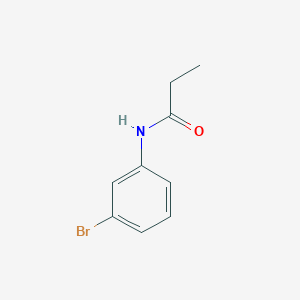
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)